molecular formula C10H11NO B13607999 (S)-1-(1h-Indol-4-yl)ethan-1-ol

(S)-1-(1h-Indol-4-yl)ethan-1-ol

Cat. No.: B13607999
M. Wt: 161.20 g/mol
InChI Key: QUJIBVQVTYBNHL-ZETCQYMHSA-N
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Description

(S)-1-(1h-Indol-4-yl)ethan-1-ol is a chiral compound featuring an indole ring, which is a common structural motif in many biologically active molecules. The presence of the chiral center at the ethan-1-ol moiety adds to its complexity and potential for enantioselective interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1h-Indol-4-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: Indole derivatives and chiral catalysts.

    Reaction Conditions: The synthesis may involve asymmetric reduction or chiral resolution techniques to ensure the desired enantiomer is obtained.

    Purification: Chromatographic techniques are often employed to purify the compound.

Industrial Production Methods

Industrial production methods may involve:

    Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.

    Catalysis: Employing chiral catalysts or enzymes to achieve enantioselectivity.

    Automation: Using automated systems for reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1h-Indol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Further reduction to alkanes or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alkanes, secondary alcohols.

    Substitution Products: Various substituted indoles.

Scientific Research Applications

(S)-1-(1h-Indol-4-yl)ethan-1-ol has applications in various fields:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(1h-Indol-4-yl)ethan-1-ol involves:

    Molecular Targets: Binding to specific receptors or enzymes.

    Pathways: Modulating biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(1h-Indol-4-yl)ethan-1-ol: The enantiomer of the compound.

    Indole-3-ethanol: A related compound with similar structural features.

    Tryptophol: Another indole derivative with biological activity.

Uniqueness

(S)-1-(1h-Indol-4-yl)ethan-1-ol is unique due to its specific chiral configuration, which can lead to distinct biological interactions and properties compared to its enantiomer and other similar compounds.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(1S)-1-(1H-indol-4-yl)ethanol

InChI

InChI=1S/C10H11NO/c1-7(12)8-3-2-4-10-9(8)5-6-11-10/h2-7,11-12H,1H3/t7-/m0/s1

InChI Key

QUJIBVQVTYBNHL-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=C2C=CNC2=CC=C1)O

Canonical SMILES

CC(C1=C2C=CNC2=CC=C1)O

Origin of Product

United States

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